PROTAC IRAK4 degrader-4 PROTAC IRAK4 degrader-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16029439
InChI: InChI=1S/C41H38F3N11O10/c42-41(43,44)21-49-30-18-23(10-11-47-30)38-51-28(20-65-38)36(59)50-27-19-54(53-33(27)34(45)57)24-6-4-22(5-7-24)35(58)48-13-15-64-17-16-63-14-12-46-26-3-1-2-25-32(26)40(62)55(39(25)61)29-8-9-31(56)52-37(29)60/h1-7,10-11,18-20,29,46H,8-9,12-17,21H2,(H2,45,57)(H,47,49)(H,48,58)(H,50,59)(H,52,56,60)
SMILES:
Molecular Formula: C41H38F3N11O10
Molecular Weight: 901.8 g/mol

PROTAC IRAK4 degrader-4

CAS No.:

Cat. No.: VC16029439

Molecular Formula: C41H38F3N11O10

Molecular Weight: 901.8 g/mol

* For research use only. Not for human or veterinary use.

PROTAC IRAK4 degrader-4 -

Specification

Molecular Formula C41H38F3N11O10
Molecular Weight 901.8 g/mol
IUPAC Name N-[3-carbamoyl-1-[4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C41H38F3N11O10/c42-41(43,44)21-49-30-18-23(10-11-47-30)38-51-28(20-65-38)36(59)50-27-19-54(53-33(27)34(45)57)24-6-4-22(5-7-24)35(58)48-13-15-64-17-16-63-14-12-46-26-3-1-2-25-32(26)40(62)55(39(25)61)29-8-9-31(56)52-37(29)60/h1-7,10-11,18-20,29,46H,8-9,12-17,21H2,(H2,45,57)(H,47,49)(H,48,58)(H,50,59)(H,52,56,60)
Standard InChI Key LFOAFZGTRKLOHG-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F

Introduction

Chemical and Structural Characteristics of PROTAC IRAK4 Degrader-4

Molecular Composition and Synthesis

PROTAC IRAK4 degrader-4 (CAS 2360528-45-4) is a bifunctional small molecule with the chemical formula C41H38F3N11O10\text{C}_{41}\text{H}_{38}\text{F}_{3}\text{N}_{11}\text{O}_{10}. Its structure integrates three critical components:

  • IRAK4 inhibitor moiety: Derived from a potent kinase inhibitor (compound 1) with an IC50_{50} of 70 nM against IRAK4 .

  • CRBN E3 ligase ligand: Pomalidomide, which recruits the cereblon ubiquitin ligase complex.

  • PEG2 linker: A polyethylene glycol spacer connecting the two ligands, optimized for ternary complex formation .

The synthesis involves coupling the IRAK4-targeting moiety (acid 12) with pomalidomide-derived amines (15a–i) using EDCI/HOBt-mediated amidation. Molecular docking studies confirmed that the 2,2-dimethylpentanoate group of the IRAK4 inhibitor optimally positions the linker without disrupting target binding .

Table 1: Physicochemical Properties of PROTAC IRAK4 Degrader-4

PropertyValue
Molecular Weight901.8 g/mol
FormulaC41H38F3N11O10\text{C}_{41}\text{H}_{38}\text{F}_{3}\text{N}_{11}\text{O}_{10}
CAS Number2360528-45-4
Predicted Density1.60 g/cm³
Storage Conditions-20°C (powder), -80°C (solution)

Structural Optimization for Degradation Efficacy

Initial PROTAC candidates (2–8) with shorter linkers failed to degrade IRAK4 in OCI-LY10 and TMD8 cells, likely due to insufficient ternary complex stability. Compound 9 (PROTAC IRAK4 degrader-4), featuring a PEG2 linker, achieved >80% IRAK4 degradation at 1 μM in both cell lines . The linker length critically influences:

  • Binding kinetics: Longer linkers facilitate simultaneous engagement of IRAK4 and CRBN.

  • Proteasome recruitment: Optimal spacing ensures efficient ubiquitination and degradation .

Mechanism of Action: Dual Inhibition of Kinase and Scaffolding Functions

Proteasomal Degradation Pathway

PROTAC IRAK4 degrader-4 operates via a three-step mechanism:

  • Target binding: The IRAK4 inhibitor moiety binds the kinase domain with high affinity (KdK_d ≈ 10 nM) .

  • E3 ligase recruitment: Pomalidomide recruits CRBN, forming an IRAK4-PROTAC-CRBN ternary complex.

  • Ubiquitination and degradation: The complex catalyzes polyubiquitination of IRAK4, marking it for proteasomal destruction .

Figure 1: Mechanism of IRAK4 Degradation by PROTAC IRAK4 Degrader-4

IRAK4PROTAC BindingCRBNUbiquitinationProteasomeDegradation\begin{array}{ccc} \text{IRAK4} & \xrightarrow{\text{PROTAC Binding}} & \text{CRBN} \\ & \downarrow & \\ \text{Ubiquitination} & \rightarrow & \text{Proteasome} \\ & \downarrow & \\ \text{Degradation} & & \end{array}

Key steps in the degradation pathway facilitated by PROTAC IRAK4 degrader-4 .

Validation of Degradation Specificity

  • Proteasome dependence: Pretreatment with MG-132 (1 μM), a proteasome inhibitor, abolished IRAK4 degradation in OCI-LY10 cells .

  • Competitive inhibition: Excess pomalidomide (10 μM) or parent compound 1 (10 μM) blocked degradation, confirming CRBN and IRAK4 binding requirements .

  • Scaffold function disruption: Degradation eliminates IRAK4’s role in MYD88-mediated NF-κB activation, critical in DLBCL pathogenesis .

Preclinical Efficacy in MYD88-Mutant DLBCL Models

In Vitro Degradation and Signaling Inhibition

In OCI-LY10 (MYD88 L265P) cells:

  • Dose-dependent degradation: DC50_{50} (50% degradation concentration) of 0.3 μM at 24 hours .

  • NF-κB suppression: Reduced phospho-IκBα levels by 70% at 1 μM .

  • Antiproliferative activity: IC50_{50} = 4.6 μM vs. >50 μM for kinase inhibitor 1 .

Table 2: Comparative Efficacy in DLBCL Cell Lines

Cell LineIRAK4 DC50_{50} (μM)NF-κB Inhibition (%)IC50_{50} (μM)
OCI-LY100.3704.6
TMD80.5657.6

Selectivity and Off-Target Profiling

PROTAC IRAK4 degrader-4 showed minimal activity in MYD88 wild-type cells (IC50_{50} > 50 μM), underscoring selectivity for mutant-driven malignancies . Proteomic analyses are pending to confirm absence of off-target degradation .

Advantages Over Traditional Kinase Inhibitors

Dual Functional Inhibition

While IRAK4 kinase inhibitors (e.g., compound 1) only block enzymatic activity, PROTAC IRAK4 degrader-4 eliminates both:

  • Kinase activity: Abrogates phosphorylation of downstream targets like IRAK1.

  • Scaffolding function: Disrupts assembly of MYD88-IRAK4 signaling complexes, preventing NF-κB activation .

Enhanced Antiproliferative Effects

In head-to-head comparisons:

  • OCI-LY10 viability: 20% survival with PROTAC vs. 80% with inhibitor 1 at 10 μM .

  • TMD8 apoptosis: 45% Annexin V+ cells with PROTAC vs. 5% with inhibitor 1 .

Therapeutic Implications and Future Directions

Clinical Development Challenges

  • Pharmacokinetics: Optimizing oral bioavailability and brain penetration for CNS lymphomas.

  • Resistance mechanisms: Anticipating mutations in IRAK4’s degron or CRBN-PROTAC interface.

Combination Strategies

  • BTK inhibitors: Synergistic NF-κB blockade in ABC-DLBCL.

  • Immunomodulatory drugs: Enhanced CRBN recruitment with lenalidomide derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator